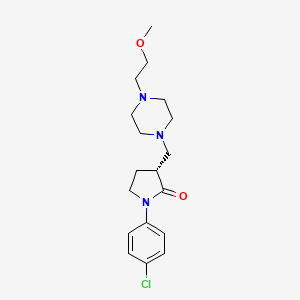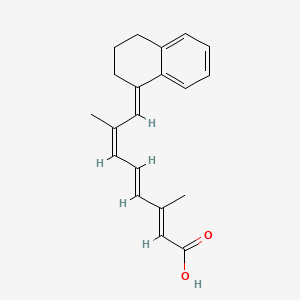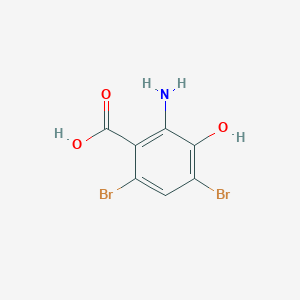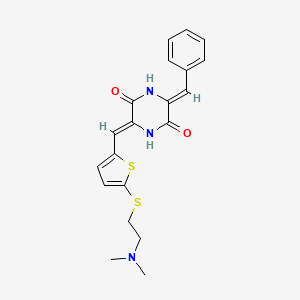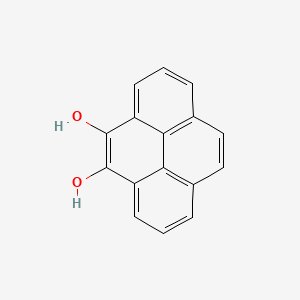![molecular formula C13H10N4O2S B1240839 (2-Methylbenzimidazol-1-yl)-[(5-nitro-2-thienyl)methylene]amine](/img/structure/B1240839.png)
(2-Methylbenzimidazol-1-yl)-[(5-nitro-2-thienyl)methylene]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methyl-1-benzimidazolyl)-1-(5-nitro-2-thiophenyl)methanimine is a member of benzimidazoles.
Applications De Recherche Scientifique
Polarity and Structural Studies
Research on compounds similar to (2-Methylbenzimidazol-1-yl)-[(5-nitro-2-thienyl)methylene]amine, such as 2-(1-methylbenzimidazol-2-yl)-1-phenyl- and -1,2-diphenyl-1-nitroethenes, has focused on their polarity and structure. Studies utilized electronic and NMR spectroscopy, dipole moment measurements, X-ray diffraction (XRD) analysis, and quantum-chemical calculations. These studies are essential for understanding the physical and chemical properties of these compounds, which can be critical for their application in various fields of scientific research (Ishmaeva et al., 2012).
Synthesis and Chemical Transformations
Another aspect of research involves the synthesis and transformation of related compounds. For instance, the oxidation of N-(1-methylbenzimidazol-5-yl)thiophene-2-carbothioamide led to the formation of novel compounds, indicating a potential for creating diverse derivatives for various applications. This aspect of research explores the chemical reactivity and potential uses of these compounds in different chemical reactions (Elchaninov & Pyatnitsyna, 2017).
Antifungal Activity
Studies have also been conducted to explore the antifungal activity of similar compounds. For example, the antifungal properties of methyl benzimidazol-2-ylcarbamate against Ceratocystis ulmi suggest potential applications in agriculture and pharmaceuticals (Clifford, Cooke, & Davies, 1976).
Photoluminescence Properties
Research into the photoluminescence properties of related compounds, such as those involving benzimidazole derivatives, can have implications in material science, particularly in the development of new materials with specific optical properties (Wu, Yu, Li, & Cui, 2020).
Propriétés
Formule moléculaire |
C13H10N4O2S |
|---|---|
Poids moléculaire |
286.31 g/mol |
Nom IUPAC |
(E)-N-(2-methylbenzimidazol-1-yl)-1-(5-nitrothiophen-2-yl)methanimine |
InChI |
InChI=1S/C13H10N4O2S/c1-9-15-11-4-2-3-5-12(11)16(9)14-8-10-6-7-13(20-10)17(18)19/h2-8H,1H3/b14-8+ |
Clé InChI |
RBCPBVNYTIFDIR-RIYZIHGNSA-N |
SMILES isomérique |
CC1=NC2=CC=CC=C2N1/N=C/C3=CC=C(S3)[N+](=O)[O-] |
SMILES |
CC1=NC2=CC=CC=C2N1N=CC3=CC=C(S3)[N+](=O)[O-] |
SMILES canonique |
CC1=NC2=CC=CC=C2N1N=CC3=CC=C(S3)[N+](=O)[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


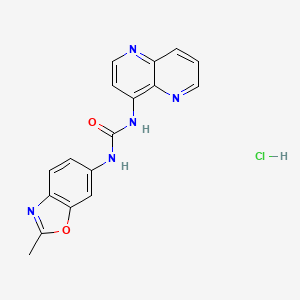

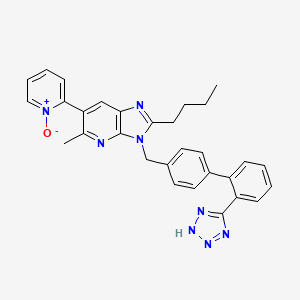
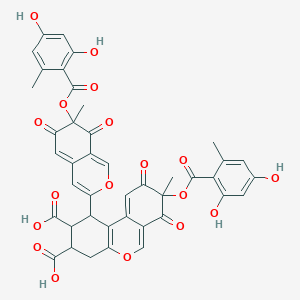
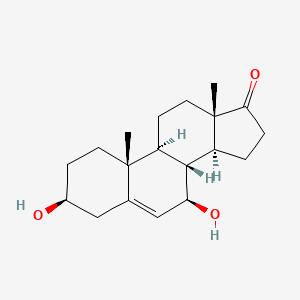
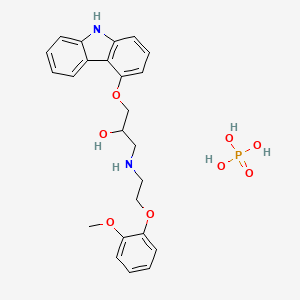
![N-{4-[2-(7-Methanesulfonyl-1,2,4,5-tetrahydro-benzo[d]azepin-3-yl)-ethyl]-cyclohexyl}-3-(5-methyl-[1,2,4]oxadiazol-3-yl)-benzamide](/img/structure/B1240764.png)
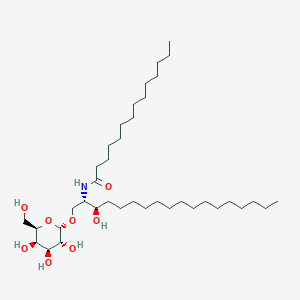
![ethyl 3-[[4-[4-[(Z)-N'-ethoxycarbonylcarbamimidoyl]phenyl]-1,3-thiazol-2-yl]-[1-(2-ethoxy-2-oxoethyl)piperidin-4-yl]amino]propanoate](/img/structure/B1240767.png)
